molecular formula C19H23BrN2O B248107 3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

Katalognummer B248107
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: IZPMIQXCORNEBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide is a chemical compound with the molecular formula C18H22BrN2O. It is commonly known as Befiradol, a selective serotonin 5-HT(1A) receptor agonist and a non-opioid analgesic. Befiradol has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

Befiradol acts as a selective agonist of the serotonin 5-HT(1A) receptor, which is involved in the regulation of mood, anxiety, and pain. Activation of the 5-HT(1A) receptor by Befiradol leads to the inhibition of the firing of serotonergic neurons, resulting in a decrease in the release of serotonin. This, in turn, leads to an increase in the concentration of serotonin in the synaptic cleft, resulting in the modulation of various neurotransmitter systems.
Biochemical and Physiological Effects:
Befiradol has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to have analgesic effects in various pain models. Befiradol has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.

Vorteile Und Einschränkungen Für Laborexperimente

Befiradol has several advantages for laboratory experiments. It is highly selective for the serotonin 5-HT(1A) receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. Befiradol is also non-opioid, which makes it a safer alternative to traditional opioid analgesics. However, the limitations of Befiradol include its limited solubility in water, which can make it difficult to administer in laboratory experiments.

Zukünftige Richtungen

There are several future directions for research on Befiradol. One area of research is the development of new analogs of Befiradol with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of Befiradol in various neurological and psychiatric disorders. Finally, research on the mechanism of action of Befiradol and its effects on various neurotransmitter systems could lead to the development of new therapeutic agents for these disorders.

Synthesemethoden

Befiradol can be synthesized through a multi-step process starting from 4-bromo-3-methylbenzaldehyde and 4-bromo-3-methylaniline. The first step involves the reaction of 4-bromo-3-methylbenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. The alcohol is then reacted with benzylamine to form the corresponding benzyl ether. The benzyl ether is then reacted with 4-bromo-3-methylaniline to form the final product, Befiradol.

Wissenschaftliche Forschungsanwendungen

Befiradol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. Befiradol has also been studied for its potential use in the treatment of neuropathic pain, migraine, and sleep disorders.

Eigenschaften

Produktname

3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

Molekularformel

C19H23BrN2O

Molekulargewicht

375.3 g/mol

IUPAC-Name

3-[benzyl(ethyl)amino]-N-(4-bromo-3-methylphenyl)propanamide

InChI

InChI=1S/C19H23BrN2O/c1-3-22(14-16-7-5-4-6-8-16)12-11-19(23)21-17-9-10-18(20)15(2)13-17/h4-10,13H,3,11-12,14H2,1-2H3,(H,21,23)

InChI-Schlüssel

IZPMIQXCORNEBS-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC2=CC=CC=C2

Kanonische SMILES

CCN(CCC(=O)NC1=CC(=C(C=C1)Br)C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.